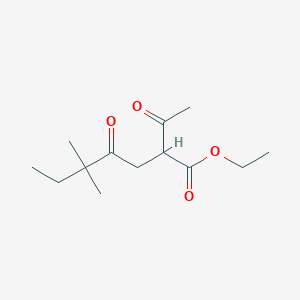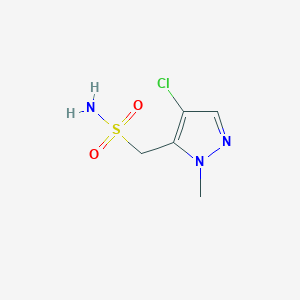
Ethyl 2-acetyl-5,5-dimethyl-4-oxoheptanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-acetyl-5,5-dimethyl-4-oxoheptanoate is an organic compound with the molecular formula C13H22O4 and a molecular weight of 242.31 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-acetyl-5,5-dimethyl-4-oxoheptanoate typically involves the esterification of 2-acetyl-5,5-dimethyl-4-oxoheptanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-acetyl-5,5-dimethyl-4-oxoheptanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2-acetyl-5,5-dimethyl-4-oxoheptanoic acid.
Reduction: Formation of ethyl 2-hydroxy-5,5-dimethyl-4-oxoheptanoate.
Substitution: Formation of various substituted esters or amides.
Aplicaciones Científicas De Investigación
Ethyl 2-acetyl-5,5-dimethyl-4-oxoheptanoate is utilized in various scientific research fields, including:
Chemistry: As a precursor in the synthesis of complex organic molecules.
Biology: In studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of Ethyl 2-acetyl-5,5-dimethyl-4-oxoheptanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can undergo enzymatic transformations, leading to the formation of active metabolites that exert biological effects. The pathways involved may include oxidation-reduction reactions and nucleophilic substitutions.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-acetyl-4-oxoheptanoate
- Ethyl 2-acetyl-5-methyl-4-oxoheptanoate
- Ethyl 2-acetyl-5,5-dimethyl-4-oxooctanoate
Uniqueness
Ethyl 2-acetyl-5,5-dimethyl-4-oxoheptanoate is unique due to its specific structural features, such as the presence of two methyl groups at the 5-position and the keto group at the 4-position. These structural characteristics contribute to its distinct chemical reactivity and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C13H22O4 |
|---|---|
Peso molecular |
242.31 g/mol |
Nombre IUPAC |
ethyl 2-acetyl-5,5-dimethyl-4-oxoheptanoate |
InChI |
InChI=1S/C13H22O4/c1-6-13(4,5)11(15)8-10(9(3)14)12(16)17-7-2/h10H,6-8H2,1-5H3 |
Clave InChI |
RONDEWWVFRYNBT-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)C(=O)CC(C(=O)C)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 5-carbamothioyl-3-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B13192239.png)




![4-[(5-Chloro-1,3-thiazol-2-yl)methyl]piperidine](/img/structure/B13192274.png)

![3A-(bromomethyl)-2-methyl-hexahydro-2H-cyclopenta[b]furan](/img/structure/B13192282.png)
![[2-(2-Bromoethyl)cyclopropyl]benzene](/img/structure/B13192300.png)
![Methyl 2-chloro-4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13192318.png)
![4-Chloro-3-{[(4-chlorophenyl)carbamoyl]amino}benzoic acid](/img/structure/B13192322.png)



